The mechanism of action for triazolo[4,5-d]pyrimidines varies depending on the specific compound and its target. For instance, thiazolo[4,5-d]pyrimidine derivatives, which are structurally similar, have demonstrated potent and selective antagonism of the fractalkine receptor (CX3CR1) []. This interaction suggests their potential therapeutic use in treating multiple sclerosis.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0